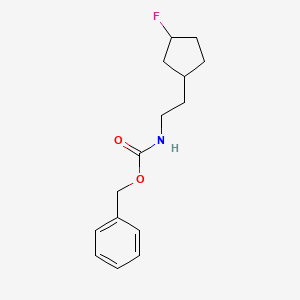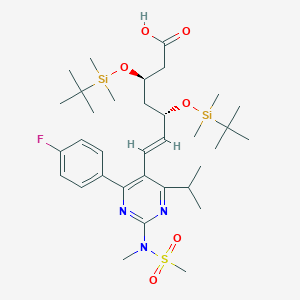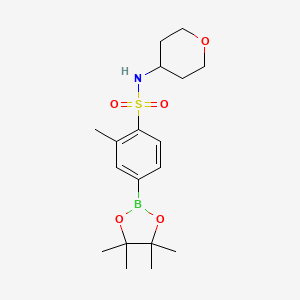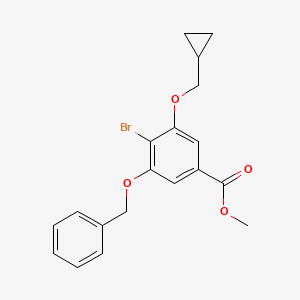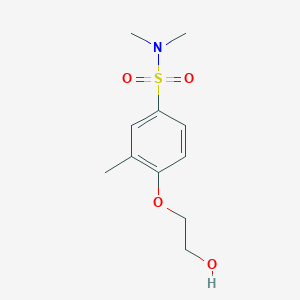
4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide is a chemical compound with a complex structure that includes a benzene ring substituted with a hydroxy-ethoxy group and a trimethylbenzenesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide typically involves electrophilic aromatic substitution reactions. The process begins with the formation of a strongly electrophilic cation, which then forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate undergoes further reactions to yield the final product .
Industrial Production Methods
化学反応の分析
Types of Reactions
4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dimethyl sulfoxide (DMSO) and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce sulfonamide derivatives.
科学的研究の応用
4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its mechanism of action are necessary to fully understand its effects .
類似化合物との比較
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 4-(2-Hydroxyethoxy)benzoic acid
Uniqueness
4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of functional groups allows it to participate in a wide range of chemical reactions, making it versatile for various applications .
特性
分子式 |
C11H17NO4S |
|---|---|
分子量 |
259.32 g/mol |
IUPAC名 |
4-(2-hydroxyethoxy)-N,N,3-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO4S/c1-9-8-10(17(14,15)12(2)3)4-5-11(9)16-7-6-13/h4-5,8,13H,6-7H2,1-3H3 |
InChIキー |
JISSQVHQOVGSTC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


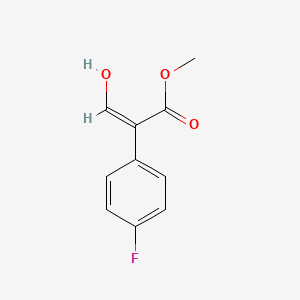


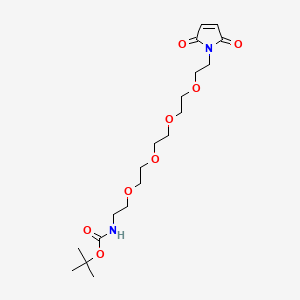
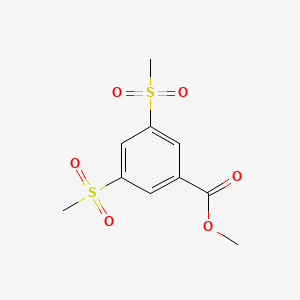
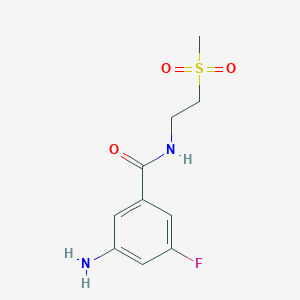
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)
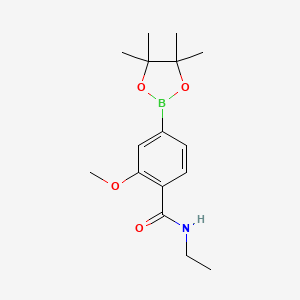
![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)

